Product packaging for (6-Bromo-1H-indazol-4-YL)methanol(Cat. No.:)

(6-Bromo-1H-indazol-4-YL)methanol

Cat. No.: B8244713
M. Wt: 227.06 g/mol
InChI Key: KYMVUFCTNAMSMN-UHFFFAOYSA-N
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Description

(6-Bromo-1H-indazol-4-yl)methanol (CAS 1416708-64-9) is a high-purity brominated indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer treatment . The indazole core is a privileged scaffold in pharmaceuticals, known for its diverse biological activities, and is found in several approved drugs . The functional groups present on this molecule—the bromine substituent and the primary alcohol—allow for selective chemical modifications, making it a valuable intermediate for creating structural analogs with optimized biological activity and for use in labeled compound synthesis for metabolic studies . It is commonly employed in research settings to develop potential therapeutic agents targeting conditions such as inflammatory diseases and neurological disorders . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B8244713 (6-Bromo-1H-indazol-4-YL)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-1H-indazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMVUFCTNAMSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1CO)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 6 Bromo 1h Indazol 4 Yl Methanol

Reactivity Profiles of the Bromo Substituent

The bromine atom attached to the indazole core is a key site for molecular diversification. Its reactivity is characterized by its ability to participate in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of Brominated Indazoles

The bromine atom on the 6-position of the indazole ring can be displaced by a variety of nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the indazole ring system. Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

The general mechanism for a nucleophilic substitution reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent departure of the bromide ion yields the substituted product. The rate of these reactions is dependent on the concentration of both the indazole substrate and the nucleophile. youtube.comyoutube.com

It is important to note that the reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of these substitution reactions. Polar aprotic solvents are often favored for these transformations.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Derivatization

The bromo substituent at the C6-position of (6-Bromo-1H-indazol-4-YL)methanol makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. rsc.orgias.ac.in Brominated indazoles, including derivatives of this compound, readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters. rsc.orgnih.govrsc.org This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the 6-position of the indazole ring. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the palladium(0) catalyst to the bromoindazole, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. rsc.orgnih.gov

Heck Coupling:

The Heck reaction is another important palladium-catalyzed process that involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgorganic-chemistry.org The bromo group on the indazole ring can serve as the halide component in this reaction, allowing for the introduction of vinyl groups at the 6-position. This transformation is valuable for synthesizing precursors to more complex structures. nih.gov

The Heck reaction mechanism generally proceeds through oxidative addition of the palladium(0) catalyst to the bromoindazole, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated to regenerate the active catalyst. nih.govbeilstein-journals.org The reaction conditions, including the choice of palladium source, ligand, base, and solvent, play a significant role in the efficiency of the Heck coupling. nih.gov

Chemical Transformations of the Methanol (B129727) Functional Group

The methanol group at the 4-position of the indazole ring offers another handle for chemical modification, allowing for a range of transformations that can alter the compound's properties and create new functionalities.

Selective Oxidation and Reduction Reactions

The primary alcohol of the methanol group can be selectively oxidized to the corresponding aldehyde, 6-bromo-1H-indazole-4-carbaldehyde, or further to the carboxylic acid, 6-bromo-1H-indazole-4-carboxylic acid. sigmaaldrich.comsigmaaldrich.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent determining the extent of oxidation. For the synthesis of the aldehyde, milder oxidizing agents are typically used to prevent overoxidation to the carboxylic acid.

Conversely, the aldehyde can be reduced back to the primary alcohol using a suitable reducing agent. For instance, the reduction of 6-bromo-1H-indazole-3-carboxaldehyde to the corresponding methanol derivative can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The nitrosation of 6-bromo-indole has been shown to produce 6-bromo-1H-indazole-3-carboxaldehyde. rsc.orgnih.gov

Derivatization via Esterification and Etherification

The hydroxyl group of the methanol moiety can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.

Similarly, etherification can be achieved by reacting this compound with an alkyl halide or a sulfonate ester in the presence of a base. The Williamson ether synthesis is a common method for this transformation. These derivatizations are useful for modifying the polarity and steric properties of the molecule.

Utilization as a Protecting Group Strategy

The hydroxymethyl group can be employed as a protecting group for the N-H of the indazole ring. nih.govsemanticscholar.orgcsic.es In the presence of formaldehyde (B43269) in acidic or neutral conditions, N-unsubstituted indazoles can form (1H-indazol-1-yl)methanol derivatives. nih.govacs.org This reaction is reversible, and the hydroxymethyl group can be removed under certain conditions, such as crystallization in boiling water, to regenerate the free N-H of the indazole. nih.gov This strategy can be valuable in multi-step syntheses where protection of the indazole nitrogen is required to avoid undesired side reactions.

Functionalization of the Indazole Core Structure

The modification of the indazole ring is a critical aspect of synthesizing new derivatives with potential biological activities. scilit.comrawdatalibrary.net These modifications can be broadly categorized into direct functionalization, N-substitution, and C-functionalization reactions.

Direct Catalytic Functionalization Approaches on Indazoles

Direct catalytic functionalization represents a powerful and straightforward method for synthesizing a variety of indazole derivatives. scilit.comrawdatalibrary.net This approach avoids the need for pre-functionalized starting materials, making it an efficient strategy in organic synthesis. researchgate.net

Recent advancements have highlighted the use of transition-metal-catalyzed C-H activation as an effective means to introduce new functional groups onto the indazole ring. rsc.org For instance, palladium-catalyzed direct C7-arylation of substituted indazoles with iodoaryls has been successfully demonstrated. acs.org This method utilizes Pd(OAc)₂ as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and K₂CO₃ as the base. acs.org

Furthermore, photocatalysis has emerged as a sustainable and powerful tool for the direct functionalization of indazoles. acs.orgresearchgate.net For example, a transition-metal-free, visible-light-induced photocatalytic method has been developed for the C3-amidation of 2H-indazoles. acs.org This reaction employs an inexpensive organic photocatalyst to generate amidyl radicals, which then react with the indazole core. acs.org

N-Substitution Reactions, Including Alkylation and Arylation

N-substitution of the indazole ring is a common strategy to create diverse molecular structures. The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, and achieving regioselectivity can be challenging. beilstein-journals.orgnih.govbeilstein-journals.org

The regiochemical outcome of N-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.govd-nb.info For instance, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either the N1 or N2 product. beilstein-journals.orgnih.gov The use of sodium hydride in THF has been shown to favor N1-alkylation for certain electron-deficient indazoles. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often lead to a preference for the N2-isomer. beilstein-journals.orgnih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to understand the mechanisms behind this regioselectivity. nih.gov These studies suggest that factors like chelation and non-covalent interactions play a crucial role in directing the substitution to either the N1 or N2 position. nih.gov

Starting MaterialAlkylating AgentConditionsProduct Ratio (N1:N2)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH, DMF38% : 46% beilstein-journals.orgnih.gov
1H-Indazolen-Pentyl bromideNaH, THFHigh N1-selectivity nih.govbeilstein-journals.orgnih.gov
1H-IndazoleVarious alcoholsDEAD, TPP, THF>90% N2-selectivity beilstein-journals.org

Table 1: Examples of N-Alkylation Reactions of Indazoles

C-Functionalization Reactions on the Benzene (B151609) and Pyrazole (B372694) Rings

C-functionalization of both the benzene and pyrazole portions of the indazole ring allows for extensive structural diversification. The C3 position of the indazole ring is a frequent target for functionalization. chim.it

Halogenation, particularly iodination and bromination, at the C3 position provides a versatile handle for subsequent cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared from the parent indazole using iodine and a base like potassium hydroxide (B78521) in DMF. chim.it These halogenated indazoles can then undergo Suzuki-Miyaura cross-coupling reactions to introduce aryl or other groups at the C3 position. mdpi.com

Direct C-H functionalization is also a key strategy. Rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of substituted indazoles. nih.gov Additionally, late-stage functionalization of 2H-indazoles via C-H activation has been reviewed as an efficient method for creating molecular complexity. rsc.org This includes C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as functionalization at other positions of the benzene ring. rsc.org

Impact of Tautomerism on Reactivity and Structure

The reactivity and structure of indazole derivatives are significantly influenced by annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.

1H-Indazole and 2H-Indazole Tautomeric Equilibria and Stability

Indazole exists as two primary tautomers: 1H-indazole and 2H-indazole. beilstein-journals.orgresearchgate.net Generally, the 1H-tautomer is thermodynamically more stable and therefore the predominant form in both the gas phase and in solution. beilstein-journals.orgresearchgate.netnih.gov The 1H-indazole possesses a benzenoid character, contributing to its greater stability, whereas the 2H-indazole has a more quinonoid-like structure. nih.gov

While the 1H form is typically favored, the less stable 2H-tautomer is also important, as some biologically active indazole derivatives exist in this form. acs.org The energy difference between the two tautomers is generally small, and the equilibrium can be influenced by various factors. nih.gov

TautomerRelative StabilityStructural Character
1H-IndazoleMore stable (predominant)Benzenoid
2H-IndazoleLess stableQuinonoid

Table 2: General Stability of Indazole Tautomers

Influence of Substituents, Including Bromo and Methanol Groups, on Tautomeric Preferences

The presence of substituents on the indazole ring can significantly impact the tautomeric equilibrium. Both the electronic nature and the position of the substituent play a role in determining the relative stability of the 1H and 2H forms. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Bromo 1h Indazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy for Proton Signal Analysis and Assignment

Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, type, and connectivity of protons in a molecule. In the case of (6-Bromo-1H-indazol-4-YL)methanol, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. nih.gov

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the indazole ring system. The protons on the benzene (B151609) portion of the indazole ring will exhibit characteristic splitting patterns (e.g., doublets, singlets) depending on their coupling with neighboring protons. The methylene protons (CH₂) of the methanol substituent typically appear as a singlet, while the hydroxyl (OH) proton signal can vary in its chemical shift and may appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic CH7.0 - 8.5d, s
CH₂ (Methanol)~4.5 - 5.0s
NH (Indazole)~13.0br s
OH (Methanol)Variablebr s
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its local electronic environment.

The carbon atoms of the indazole ring system resonate in the aromatic region of the spectrum, with the carbon atom attached to the bromine (C-6) showing a characteristic shift due to the heavy atom effect. The carbon of the methylene group (CH₂) appears at a higher field, consistent with an sp³-hybridized carbon attached to an oxygen atom.

Carbon Assignment Typical Chemical Shift (δ, ppm)
C-3~135
C-4~120-130
C-5~120-130
C-6~115-125
C-7~110-120
C-7a~140
C-3a~140
CH₂ (Methanol)~55-65
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D-NOESY, COSY, HSQC, HMBC, Multinuclear NMR with ¹⁵N)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of advanced 2D NMR experiments is often employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the methanol substituent to the indazole core and in confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry and stereochemistry of the molecule.

¹⁵N NMR: For nitrogen-containing heterocycles like indazole, ¹⁵N NMR can provide valuable information. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and can help to distinguish between different tautomeric forms of the indazole ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of this compound (C₈H₇BrN₂O). sigmaaldrich.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Hyphenated Techniques (LC-MS, GC-MS, UPLC-QTOF-MS) for Purity and Identity Confirmation

Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for confirming the purity and identity of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is widely used to analyze the purity of non-volatile compounds like this compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each separated component, confirming the identity of the main peak.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for this type of compound due to its polarity and potential for thermal degradation, GC-MS could be used if the compound is derivatized to increase its volatility.

UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This advanced technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a QTOF mass analyzer. It is a powerful tool for the definitive identification and purity assessment of compounds like this compound, even in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for the compound.

For this compound, the IR spectrum is expected to show several key absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH), amine (N-H), aromatic C-H, C=C, and C-N bonds of the indazole ring, and the C-Br bond. While specific experimental spectra for this exact compound are not widely published, the expected characteristic peaks can be inferred from the known absorption ranges for these functional groups and data from related compounds like 6-bromo-1H-indazole. sigmaaldrich.com

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the indazole ring is also expected in this region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1620-1450 cm⁻¹ would contain absorptions due to the C=C and C=N stretching vibrations within the heterocyclic aromatic ring system. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Type of Vibration
O-H (Alcohol)3400 - 3200 (Broad)Stretching
N-H (Indazole)3300 - 3100Stretching
C-H (Aromatic)3100 - 3000Stretching
C=C / C=N (Aromatic Ring)1620 - 1450Stretching
C-O (Alcohol)1260 - 1050Stretching
C-N (Ring)1335 - 1250Stretching
C-Br600 - 500Stretching

X-ray Crystallography for Solid-State Molecular Structure Determination

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, studies on similar indazole derivatives, such as (1H-indazol-1-yl)methanol and its nitro-substituted analogs, have been published. nih.gov These studies reveal that indazole derivatives often form dimers in the solid state through intermolecular hydrogen bonds. nih.gov

For this compound, it is highly probable that the molecules would also engage in hydrogen bonding. The hydroxyl (-OH) group of the methanol substituent and the N-H group of the indazole ring are both excellent hydrogen bond donors, while the nitrogen atom at position 2 of the indazole ring is a hydrogen bond acceptor. This could lead to the formation of extended networks or dimeric structures in the crystal lattice, significantly influencing the compound's physical properties, such as melting point and solubility. A definitive crystal structure would provide invaluable data on these intermolecular interactions.

Table 2: Potential Hydrogen Bonding Interactions in Solid this compound

Hydrogen Bond DonorHydrogen Bond AcceptorPotential Interaction
-OH (methanol)N2 (indazole ring of another molecule)Intermolecular Hydrogen Bond
N1-H (indazole)O (methanol of another molecule)Intermolecular Hydrogen Bond
N1-H (indazole)N2 (indazole ring of another molecule)Intermolecular Hydrogen Bond

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most common methods used.

Thin-Layer Chromatography (TLC) is a quick and inexpensive qualitative technique. A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a solvent system (mobile phase). The compound's purity can be estimated by the number of spots that appear after visualization (e.g., under UV light); a pure compound should ideally show a single spot. For indazole derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative method. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column, generating a chromatogram. The purity of the sample is determined by the relative area of the main peak. While specific HPLC methods for this compound are not detailed in the literature, a reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (B52724) (often with a small amount of an acid like formic acid or TFA to improve peak shape) would be a typical starting point for method development.

Table 3: Exemplary Chromatographic Conditions for Purity Assessment

TechniqueStationary PhaseTypical Mobile PhaseDetection Method
TLC Silica Gel 60 F₂₅₄Ethyl Acetate / Hexane (e.g., 1:1 v/v)UV light (254 nm)
HPLC Reverse-Phase C18Gradient of Water and Acetonitrile with 0.1% Formic AcidUV-Vis Detector (e.g., at 254 nm)

Computational and Theoretical Studies of 6 Bromo 1h Indazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. For molecules in the indazole family, DFT has been widely applied to investigate structure, reactivity, and spectroscopic characteristics.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of (6-Bromo-1H-indazol-4-YL)methanol can be predicted.

A study on the formation of (1H-indazol-1-yl)methanol derivatives provides direct insight into the expected structural parameters. acs.org X-ray crystallography on analogous compounds, such as (indazol-1-yl)methanol and its nitro-substituted derivatives, confirms the key structural features. acs.orgnih.gov For this compound, the geometry would be defined by the planar indazole ring system, with the bromine atom at position 6 and the hydroxymethyl (-CH₂OH) group at position 4.

Table 1: Predicted Structural Parameters for Indazole Derivatives from DFT Calculations

This table presents representative data for related indazole structures to illustrate the type of parameters obtained from DFT geometry optimization. Specific values for this compound would require a dedicated calculation.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-Br~1.90N/A
C-O (methanol)~1.43N/A
N1-N2~1.35N/A
C-N (ring)~1.32 - 1.38~105 - 125
C-C (ring)~1.38 - 1.42~115 - 122
C-C-N (ring)N/A~106 - 135

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For indazole derivatives, DFT calculations show that the HOMO is typically distributed over the fused benzene (B151609) ring and the pyrazole (B372694) moiety, while the LUMO is also delocalized across the aromatic system. researchgate.netnih.gov

In this compound, the bromine atom (an electron-withdrawing group) and the methanol (B129727) group would influence the electronic distribution and the FMO energies. Calculations on similar substituted indazoles show how different functional groups modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. researchgate.netresearchgate.net This analysis is vital for predicting sites of electrophilic and nucleophilic attack and for understanding charge transfer within the molecule. nih.govntu.edu.iq

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Indazoles

Data is illustrative for the indazole class of compounds. The specific values are highly dependent on the substituents and the computational method used.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-Bromo-1H-indazole-6.8-1.25.6
Generic Indazole Derivative-6.5-1.55.0
Indazole-3-carboxamide-7.0-2.05.0

Source: Based on data reported for various indazole derivatives. researchgate.netnih.gov

DFT calculations are highly effective in predicting spectroscopic data, which is essential for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). imist.marsc.orgrsc.org By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.netsemanticscholar.org

These predicted spectra can be compared with experimental data to confirm the molecular structure, assign specific signals, and understand the influence of electronic effects on chemical shifts. acs.org For example, a comprehensive study on (1H-indazol-1-yl)methanols used GIAO calculations at the B3LYP/6-311++G(d,p) level to provide a solid foundation for experimental NMR assignments. nih.govresearchgate.net This approach can distinguish between different isomers and tautomers, which might be difficult to resolve using experimental methods alone. rsc.org

Computational chemistry is instrumental in exploring the pathways of chemical reactions. For the synthesis of this compound, DFT can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, intermediates, transition states, and products. nih.gov

For instance, the synthesis of indazoles often involves cyclization reactions. nih.govresearchgate.net DFT calculations can determine the activation energy barriers for each step, revealing the most likely reaction mechanism. researchgate.net Studies on the reaction of indazoles with formaldehyde (B43269) to form indazolyl-methanols have used DFT to map out the reaction pathways under both neutral and acidic conditions, clarifying the roles of different tautomers and protonated species. acs.orgnih.gov Such analysis provides deep insights into reaction kinetics and selectivity, guiding the optimization of synthetic procedures. nih.govacs.org

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. The relative stability of these tautomers is a critical aspect of their chemistry.

DFT calculations can accurately predict the free energies of different tautomers, thereby determining the most stable form and the equilibrium constant between them. nih.govmdpi.com For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-form. chemicalbook.com The position and electronic nature of substituents, like the bromo and methanol groups in this compound, can influence this tautomeric preference. Solvation effects, which can be modeled using methods like the Polarizable Continuum Model (PCM), also play a significant role in tautomeric equilibrium. nih.gov Understanding the dominant tautomer is essential as it dictates the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape of flexible molecules like this compound.

The primary application of MD for this molecule would be to study the conformational flexibility of the 4-methanol substituent. The rotation around the C(ring)-C(methanol) bond can be simulated to identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein's active site, where specific conformations may be required for binding. nih.govresearchgate.net MD simulations, often performed in a simulated solvent environment, provide a more realistic picture of the molecule's behavior in solution than static, gas-phase DFT calculations. bohrium.com

In Silico Studies of Molecular Interactions and Binding Modes

No molecular docking studies or other in silico analyses detailing the interaction of this compound with specific biological targets have been published. Such studies are instrumental in drug discovery and development, providing insights into how a compound might bind to a protein's active site and exert a therapeutic effect.

Typically, this type of research would involve:

Molecular Docking: Simulating the binding of this compound to the three-dimensional structure of a target protein to predict its binding affinity and orientation.

Pharmacophore Modeling: Identifying the essential structural features of the molecule required for biological activity.

Virtual Screening: Using computational methods to screen large libraries of compounds to identify molecules with similar properties to this compound.

While studies on other indazole derivatives have shown their potential as inhibitors for targets like Glycogen Synthase Kinase 3β (GSK-3β), Bromodomain-containing protein 4 (BRD4), and cholinesterases, no such data is available for this compound.

Theoretical Studies on Quantum Chemical Properties and Reactivity Descriptors

There is a similar absence of theoretical studies on the quantum chemical properties and reactivity of this compound. These studies, often employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic structure and chemical behavior.

Key parameters that would be investigated in such a study include:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

A 2022 study on various (1H-indazol-1-yl)methanol derivatives did employ DFT calculations to understand their reaction mechanisms and stability. However, this research focused on nitro-substituted and unsubstituted indazoles, and did not include the 6-bromo-4-methanol substituted variant.

Applications of 6 Bromo 1h Indazol 4 Yl Methanol As a Synthetic Intermediate

Role as a Privileged Scaffold for the Construction of Complex Organic Molecules

The indazole nucleus is widely recognized in medicinal chemistry as a "privileged scaffold". researchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of bioactive agents. nih.gov The indazole ring system, being a bioisostere of purine, is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netnih.gov

The 6-bromo-1H-indazole framework, in particular, is a versatile scaffold that has been extensively used in the synthesis of compounds with significant therapeutic potential. nih.govnih.gov The bromine atom at the 6-position is not merely a placeholder but an active participant in further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl substituents, enabling the systematic exploration of the chemical space around the indazole core. The additional presence of the hydroxymethyl group at the 4-position on (6-Bromo-1H-indazol-4-YL)methanol offers another point for diversification, allowing for oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. rsc.org This dual functionality makes it an exceptionally valuable scaffold for building complex organic molecules with tailored properties.

Precursor for Novel Heterocyclic Systems (e.g., 1,2,3-Triazole-Tethered Derivatives, Furan- and Thiophene-based Conjugates)

The functional handles on this compound make it an ideal starting point for the synthesis of more complex, multi-heterocyclic systems. A prominent example is the construction of 1,2,3-triazole-tethered indazole derivatives. Although direct use of the title compound is not explicitly detailed, a closely related synthesis starts with 6-bromo-1H-indazole, which is first reacted with propargyl bromide. The resulting alkyne can then undergo a 1,3-dipolar cycloaddition reaction ("click chemistry") with various organic azides to yield a library of 1,2,3-triazole-containing indazoles. nih.gov This modular approach allows for the rapid generation of diverse structures by simply varying the azide (B81097) component.

Furthermore, the bromine atom on the indazole ring is a key functional group for creating conjugates with other heterocycles like furan (B31954) and thiophene. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. nih.gov Research has demonstrated the successful Suzuki coupling of 5-bromoindazoles with 2-thiopheneboronic acid, using a palladium catalyst like Pd(dppf)Cl₂, to produce 5-(thiophen-2-yl)-1H-indazoles in good yields. researchgate.net This established methodology is directly applicable to this compound, allowing for the synthesis of 6-(thiophen-2-yl)-1H-indazol-4-yl)methanol and its derivatives. Similarly, coupling with furan-based boronic acids can be envisioned to access furan-indazole conjugates. researchgate.netresearchgate.net

Table 1: Synthesis of Indazole-Thiophene Conjugates via Suzuki Coupling

Reactant 1Reactant 2CatalystProductYieldReference
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂1-Ethyl-5-(thiophen-2-yl)-1H-indazole85% researchgate.net
5-Bromo-1H-indazole-3-carbaldehyde2-Thiopheneboronic acidPd(dppf)Cl₂5-(Thiophen-2-yl)-1H-indazole-3-carbaldehyde75% researchgate.net

This highlights the role of the bromo-indazole core as a reliable platform for forging connections to other important heterocyclic motifs.

Building Block in Target-Oriented Synthesis and Diversification Libraries

In target-oriented synthesis, where the goal is the creation of a specific molecule with a predefined biological activity, this compound serves as a valuable building block. The indazole scaffold is a core feature of many kinase inhibitors, and derivatives are often designed to target specific enzymes like Akt. ucsf.edu The bromine atom at the 6-position can be strategically replaced using reactions like the Suzuki coupling to introduce substituents that modulate potency and selectivity for the target protein. nih.govucsf.edu

This same reactivity makes the compound ideal for generating diversification libraries. By reacting the bromo-indazole core with a wide array of boronic acids, a large library of analogs can be synthesized. nih.govnih.gov Each new compound in the library represents a potential new drug lead. For example, a series of novel indazole derivatives was synthesized via Suzuki coupling from a 6-bromo-3-iodo-1H-indazole intermediate to explore their anti-cancer activity. nih.gov This strategy of parallel synthesis allows for the rapid exploration of structure-activity relationships (SAR), which is a cornerstone of modern drug discovery. The ability to create large, diverse sets of related molecules from a common intermediate is crucial for identifying hits in high-throughput screening campaigns.

Strategic Intermediate in the Development of Chemically Diverse Compound Collections

The utility of this compound extends to its role as a strategic intermediate for the assembly of chemically diverse compound collections for early-stage research. Chemical suppliers explicitly provide this compound to researchers as part of unique chemical collections intended for discovery purposes. researchgate.net Its inclusion in such collections underscores its value as a starting point for novel synthetic endeavors.

The development of these collections is driven by the need for structurally novel and diverse small molecules to probe biological systems and serve as starting points for new drug discovery programs. The dual reactivity of this compound—the potential for cross-coupling at the bromine site and functional group manipulation at the methanol (B129727) site—allows for the creation of a wide range of molecular architectures from a single, readily available intermediate. nih.govrsc.orgCurrent time information in Pasuruan, ID. This strategic positioning in the synthetic landscape makes it a valuable asset for academic and industrial researchers aiming to build proprietary collections of compounds for screening and identifying new biologically active agents. Current time information in Pasuruan, ID.google.com

Future Research Directions and Challenges in 6 Bromo 1h Indazol 4 Yl Methanol Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Routes

A persistent challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly at the N-1 and N-2 positions of the pyrazole (B372694) ring. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, complicating purification and reducing the yield of the desired isomer. beilstein-journals.orgnih.govbeilstein-journals.org

Future research must focus on developing robust and predictable methods for selective functionalization. The choice of base and solvent system is critical; for instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N-1 alkylated indazoles. beilstein-journals.orgnih.gov Conversely, different conditions can drive the reaction toward the N-2 position. Recent work on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that N-1 selectivity can be achieved with cesium carbonate, potentially via a chelation mechanism, while N-2 selectivity can be obtained under Mitsunobu conditions. beilstein-journals.org The development of such switchable regioselective methods for the (6-Bromo-1H-indazol-4-YL)methanol scaffold is a primary objective. The kinetic versus thermodynamic control of these reactions presents another avenue for achieving selectivity; acidic conditions can favor the kinetically accessible N-2 position, while thermodynamic equilibration often leads to the more stable N-1 product. acs.orgrsc.org

Beyond regioselectivity, the introduction of stereocenters into the indazole framework is a significant frontier. The development of catalytic asymmetric methods for functionalizing the indazole core is of high importance. A notable advancement is the copper-hydride (CuH) catalyzed C-3 selective allylation of 1H-indazoles, which can create quaternary chiral centers with high enantioselectivity. nih.govmit.edu Applying and adapting such stereoselective transformations to the this compound system would unlock access to a new chemical space of chiral molecules with potential biological activities.

Reaction Type Conditions/Catalyst Selectivity Key Finding
N-AlkylationNaH in THFN-1 Regioselective beilstein-journals.orgnih.govThe NaH/THF system provides a reliable method for selective N-1 alkylation across various substituted indazoles. beilstein-journals.orgnih.gov
N-AlkylationCs₂CO₃ / MitsunobuN-1 / N-2 Regioswitchable beilstein-journals.orgReaction conditions can be tuned to selectively yield either the N-1 or N-2 alkylated product from the same starting material. beilstein-journals.org
ProtectionAcid-catalyzedKinetic (N-2) vs. Thermodynamic (N-1) acs.orgThe reaction time and conditions determine whether the kinetic or thermodynamic product is favored. acs.org
C3-AllylationCuH CatalysisC-3 Regio- and Enantioselective nih.govmit.eduEnables the creation of C3-quaternary stereocenters with high enantiomeric excess. nih.gov

Exploration of Underexplored Reactivity Pathways and Functionalizations

The this compound molecule possesses three distinct functional handles that have not been fully exploited in concert: the indazole nitrogens, the C-6 bromine, and the C-4 methanol (B129727) group. Future research should aim to unlock novel transformations by exploring the reactivity of each site.

The C-6 bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. While Buchwald-Hartwig amination has been demonstrated on other bromo-indazole isomers, a systematic exploration of Suzuki, Heck, Sonogashira, and other coupling reactions at the C-6 position of this specific scaffold is needed. acs.org Such reactions would enable the introduction of a wide array of aryl, alkyl, and acetylenic moieties, rapidly generating libraries of diverse compounds.

The C-4 methanol group offers another point for diversification. Its oxidation to the corresponding aldehyde or carboxylic acid would provide entry into a wealth of subsequent chemistries, including reductive amination, Wittig reactions, esterification, and amide bond formation. These derivatives could serve as key intermediates for constructing more complex molecules.

Furthermore, the indazole ring itself can participate in annulation reactions to build fused polycyclic systems. For example, methods have been developed for the synthesis of pyrimido[1,2-b]indazole derivatives from 3-aminoindazoles. rsc.orgrsc.org Exploring similar cycloaddition and annulation strategies starting from appropriately functionalized this compound derivatives could lead to novel heterocyclic frameworks with unique pharmacological profiles. rsc.org

Integration of Advanced Computational Modeling for Predictive Chemistry and Design

The integration of computational chemistry with synthetic efforts is poised to accelerate the development of novel indazole-based compounds. Density Functional Theory (DFT) has already proven valuable for understanding the mechanisms behind the regioselectivity of N-alkylation and the stereoselectivity of C-3 functionalization in indazoles. beilstein-journals.orgnih.gov Applying these predictive models to the this compound system can guide the selection of reaction conditions to achieve desired outcomes, reducing the need for extensive empirical screening.

Beyond predicting reactivity, computational tools are essential for rational drug design. Molecular docking simulations have been used to evaluate indazole derivatives as inhibitors of various protein targets, including tyrosine kinases and cyclooxygenase-2 (COX-2). biotech-asia.orgresearchgate.net These in silico studies help identify key pharmacophore features and predict binding affinities, guiding the design of new analogues with enhanced potency and selectivity. biotech-asia.orgnih.gov For instance, computational analysis can predict how different substituents on the this compound core would interact with a specific protein's active site. researchgate.netnih.gov The use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can further refine lead candidates by flagging potential liabilities early in the design process. biotech-asia.org A synergistic loop of computational design, chemical synthesis, and biological evaluation will be crucial for efficiently translating the potential of the this compound scaffold into valuable chemical entities.

Computational Method Application in Indazole Chemistry Potential Impact
Density Functional Theory (DFT)Elucidating reaction mechanisms for N-alkylation and C3-allylation. beilstein-journals.orgnih.govPredicts regioselectivity and stereoselectivity, guiding synthetic strategy.
Molecular DockingEvaluating binding of indazole derivatives to protein targets (e.g., VEGFR-2, COX-2). biotech-asia.orgresearchgate.netEnables structure-based design of potent and selective inhibitors.
ADMET PredictionAssessing pharmacokinetic properties and potential toxicity of designed molecules. biotech-asia.orgReduces late-stage attrition by identifying poor drug-like properties early.
Frontier Molecular Orbital (FMO) AnalysisCalculating HOMO-LUMO energy gaps to assess molecular reactivity and stability. nih.govHelps in selecting the most promising candidates for synthesis.

Advancements in Green Chemistry Methodologies for Synthesis and Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability. Future work on this compound must incorporate green chemistry principles to minimize environmental impact. This includes the development of processes that use less hazardous solvents, reduce energy consumption, and employ recyclable catalysts. benthamdirect.com

A significant advancement in this area is the use of heterogeneous catalysts for indazole synthesis. For example, copper(I) oxide nanoparticles (Cu₂O-NP) supported on activated carbon have been successfully used as a recyclable catalyst for the synthesis of 2H-indazoles. acs.orgnih.govorganic-chemistry.org The use of such catalysts simplifies product purification and allows the catalyst to be recovered and reused, reducing waste and cost.

The choice of solvent is another critical factor. The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), has been demonstrated for the synthesis of indazoles, replacing more hazardous traditional organic solvents. acs.orgnih.gov Additionally, exploring non-traditional activation methods, such as microwave irradiation or ultrasonication, can often lead to significantly reduced reaction times, lower energy consumption, and improved yields. researchgate.net The challenge lies in adapting these green methodologies to the specific synthesis and multistep derivatization of this compound, ensuring that the entire synthetic sequence is efficient, scalable, and environmentally benign.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Bromo-1H-indazol-4-YL)methanol?

  • Methodological Answer : Synthesis typically involves functional group transformations. For example, chlorination of a hydroxyl group using SOCl₂ followed by reduction or substitution can yield the methanol derivative. A similar approach is described in the synthesis of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol, where chlorination and subsequent steps are employed . Key steps include reaction monitoring via TLC, purification via crystallization (e.g., ethanol), and characterization using ¹H-NMR and mass spectrometry.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Identifies proton environments, such as the methanol (-CH₂OH) and aromatic protons. Chemical shifts for bromine-substituted indazoles typically appear downfield (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) groups.
  • Mass Spectrometry : Determines molecular weight (expected m/z: ~227 for C₈H₇BrN₂O).
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry. Software like SHELX or WinGX can refine crystallographic data .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : Solubility can be tested via incremental solvent addition under sonication. Methanol-based solvents (e.g., DMSO, DMF) are often effective due to polarity. General protocols include:

  • Procedure : Dissolve 1 mg in 1 mL solvent, vortex, and centrifuge.
  • Common Solvents :
SolventSolubility (mg/mL)Notes
DMSO>10Preferred for biological assays
Methanol~5–10Use anhydrous for stability
Ethanol~3–5May require heating
  • Storage: Protect from light at 2–8°C .

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential volatility.
  • Storage : Light-sensitive; store in amber vials at 2–8°C .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying cell viability protocols (e.g., MTT vs. ATP assays).
  • Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability.
  • Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) .

Q. How to design experiments to study the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer :

  • Reaction Design : Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.
  • Optimization : Vary bases (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (THF vs. DME), and temperatures (60–100°C).
  • Monitoring : Use HPLC or GC-MS to track reaction progress and byproduct formation .

Q. How can computational chemistry methods predict the stability and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies (e.g., C-Br vs. C-O).
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures.
  • Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .

Q. How to analyze crystal structure data of this compound using software suites like SHELX?

  • Methodological Answer :

  • Data Refinement : Use SHELXL for least-squares refinement. Input HKL files and assign anisotropic displacement parameters.
  • Visualization : WinGX or ORTEP for Windows generates thermal ellipsoid plots and packing diagrams .
  • Validation : Check CIF files with PLATON for symmetry errors .

Tables

Table 1 : Common Solvents for this compound

SolventSolubility (mg/mL)Application
DMSO>10In vitro assays
Methanol5–10Synthesis, recrystallization
Chloroform<1Limited utility

Table 2 : Key Spectral Peaks for Characterization

TechniqueKey Peaks/Features
¹H-NMRδ 4.6 ppm (CH₂OH), δ 8.2 ppm (Ar-H)
IR3400 cm⁻¹ (O-H), 560 cm⁻¹ (C-Br)
MS (ESI+)m/z 227 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.